Cas no 52688-08-1 (Octan-2-yl 2-cyanoacetate)
Octan-2-yl 2-cyanoacetate Chemical and Physical Properties
Names and Identifiers
-
- Octan-2-yl 2-cyanoacetate
- 2-OCTYL CYANOACETATE
- 2-OCYA
- Acetic acid, cyano-, 1-methylheptyl ester
- 1-Methylheptyl cyanoacetate
- sec-Octyl cyanoacetate
- Cyanoacetic acid isooctyl ester
- Cyanoacetic acid 1-methylheptyl ester
- Octan-2-yl cyanoacetate
- 1-methylheptyl 2-cyanoacetate
- UHQCFCZBVFECRZ-UHFFFAOYSA-N
- BCP26672
- AX8021231
- ST24048829
- CS-0152305
- SCHEMBL2424838
- 2-OCTYLCYANOACETATE
- SY102489
- A15621
- EC 610-886-6
- Acetic acid, 2-cyano-,1-methylheptyl ester
- MFCD00236390
- AKOS006273072
- 2-Octyl 2-Cyanoacetate
- AS-12633
- 52688-08-1
- octan-2-yl2-cyanoacetate
- DTXSID20967126
- NS00003541
- F11446
- FT-0613247
- DA-18209
-
- MDL: MFCD00236390
- Inchi: 1S/C11H19NO2/c1-3-4-5-6-7-10(2)14-11(13)8-9-12/h10H,3-8H2,1-2H3
- InChI Key: UHQCFCZBVFECRZ-UHFFFAOYSA-N
- SMILES: O(C(CC#N)=O)C(C)CCCCCC
Computed Properties
- Exact Mass: 197.14200
- Monoisotopic Mass: 197.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 50.1
Experimental Properties
- Color/Form: No data available
- Density: 0.951
- Melting Point: No data available
- Boiling Point: 241.4±8.0 °C at 760 mmHg
- Flash Point: 105.4±5.2 °C
- Refractive Index: 1.44
- PSA: 50.09000
- LogP: 2.80218
Octan-2-yl 2-cyanoacetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at room temperature
Octan-2-yl 2-cyanoacetate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Octan-2-yl 2-cyanoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C859193-25g |
Cyanoacetic Acid 1-Methylheptyl Ester |
52688-08-1 | ≥98% | 25g |
¥196.20 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV114-1g |
Octan-2-yl 2-cyanoacetate |
52688-08-1 | 97% | 1g |
68CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV114-5g |
Octan-2-yl 2-cyanoacetate |
52688-08-1 | 97% | 5g |
94.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV114-25g |
Octan-2-yl 2-cyanoacetate |
52688-08-1 | 97% | 25g |
696CNY | 2021-05-08 | |
| Fluorochem | 221998-1g |
Octan-2-yl 2-cyanoacetate |
52688-08-1 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 221998-5g |
Octan-2-yl 2-cyanoacetate |
52688-08-1 | 95% | 5g |
£17.00 | 2022-02-28 | |
| Fluorochem | 221998-10g |
Octan-2-yl 2-cyanoacetate |
52688-08-1 | 95% | 10g |
£29.00 | 2022-02-28 | |
| Fluorochem | 221998-25g |
Octan-2-yl 2-cyanoacetate |
52688-08-1 | 95% | 25g |
£54.00 | 2022-02-28 | |
| TRC | O148498-50mg |
Octan-2-yl 2-Cyanoacetate |
52688-08-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O148498-100mg |
Octan-2-yl 2-Cyanoacetate |
52688-08-1 | 100mg |
$ 65.00 | 2022-06-03 |
Octan-2-yl 2-cyanoacetate Suppliers
Octan-2-yl 2-cyanoacetate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
Additional information on Octan-2-yl 2-cyanoacetate
Comprehensive Guide to Octan-2-yl 2-cyanoacetate (CAS No. 52688-08-1): Properties, Applications, and Market Insights
Octan-2-yl 2-cyanoacetate (CAS No. 52688-08-1) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This ester derivative, formed by the reaction of 2-cyanoacetic acid with octan-2-ol, exhibits unique chemical properties that make it valuable in multiple sectors. With the growing interest in specialty chemicals and fine chemical intermediates, understanding this compound's characteristics and potential uses becomes increasingly important for professionals in chemistry, materials science, and related fields.
The molecular structure of Octan-2-yl 2-cyanoacetate combines the reactivity of the cyano group with the lipophilic nature of the octyl ester, creating a versatile building block for chemical synthesis. This dual functionality allows the compound to participate in various organic reactions, including Knoevenagel condensations and Michael additions, which are fundamental to producing numerous valuable compounds. Recent searches on scientific databases show growing interest in "cyanoacetate derivatives applications" and "ester synthesis optimization," reflecting the compound's relevance in modern chemical research.
In the pharmaceutical sector, Octan-2-yl 2-cyanoacetate serves as a key intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it particularly useful in creating complex molecular structures found in many modern medications. Researchers investigating "pharmaceutical intermediates 2024" or "drug synthesis building blocks" frequently encounter this compound in their literature reviews, highlighting its importance in medicinal chemistry.
The agrochemical industry also benefits from Octan-2-yl 2-cyanoacetate's properties, where it contributes to the synthesis of certain crop protection agents. As sustainable agriculture becomes a global priority, with search trends showing increased interest in "green chemistry in agrochemicals," this compound's role in developing more environmentally friendly formulations is gaining attention. The ester's moderate lipophilicity helps in designing compounds with optimal bioavailability and environmental persistence profiles.
From a materials science perspective, Octan-2-yl 2-cyanoacetate finds application in the production of specialty polymers and functional materials. The compound's cyano group can participate in polymerization reactions or serve as a reactive site for further modifications. Current market analysis reveals growing demand for "high-performance polymer precursors" and "smart material components," areas where this chemical shows promising potential. Researchers are particularly interested in its use for creating materials with specific optical or electronic properties.
The synthesis and handling of Octan-2-yl 2-cyanoacetate require careful consideration of its chemical properties. With a molecular weight of 197.25 g/mol and typical ester characteristics, it demonstrates moderate stability under normal conditions. However, like many cyano-containing compounds, proper storage away from strong bases and oxidizing agents is essential. Laboratory professionals searching for "ester compound storage guidelines" or "cyano group stability" often find this information crucial for their work with such materials.
Market trends indicate steady growth in demand for Octan-2-yl 2-cyanoacetate, particularly in regions with strong pharmaceutical and specialty chemical industries. Analysis of search queries shows increasing interest in "chemical market trends 2024" and "specialty ester compounds," reflecting the business community's attention to this sector. Manufacturers are responding by optimizing production processes and improving purity standards to meet the evolving needs of industrial users and research institutions.
Environmental and regulatory aspects of Octan-2-yl 2-cyanoacetate have become important discussion points in recent years. While not classified as hazardous under normal handling conditions, proper chemical waste management practices are recommended. The compound's biodegradation profile and ecotoxicological data are subjects of ongoing research, responding to queries about "ester compound environmental impact" and "green chemistry metrics" that have become more frequent in academic and industrial searches.
Future research directions for Octan-2-yl 2-cyanoacetate include exploring its potential in emerging fields like biocatalysis and sustainable chemical production. Scientific literature searches reveal growing interest in "enzyme-mediated ester synthesis" and "renewable feedstock chemicals," suggesting new applications for this versatile compound. These developments align with global trends toward more sustainable chemical processes and circular economy principles in the chemical industry.
For researchers and industry professionals working with Octan-2-yl 2-cyanoacetate, understanding its spectral characteristics is essential for identification and quality control. The compound shows distinctive peaks in infrared spectroscopy (particularly the ester carbonyl and nitrile stretches) and characteristic patterns in NMR spectra. These analytical aspects respond to common search queries like "cyanoacetate ester characterization" and "spectral analysis of specialty esters" frequently encountered in chemical databases.
In conclusion, Octan-2-yl 2-cyanoacetate (CAS No. 52688-08-1) represents an important fine chemical intermediate with diverse applications across multiple industries. Its unique combination of chemical functionalities continues to inspire research and development efforts, particularly in response to current market demands for specialized chemical solutions. As search trends evolve toward "multifunctional chemical building blocks" and "versatile organic intermediates," this compound maintains its relevance in both academic and industrial chemistry landscapes.
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